molecular formula C6H11F3O B1371435 5,5,5-Trifluoro-2-methylpentan-2-ol

5,5,5-Trifluoro-2-methylpentan-2-ol

Cat. No.: B1371435
M. Wt: 156.15 g/mol
InChI Key: CDAWNBYHTARKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5,5-Trifluoro-2-methylpentan-2-ol is a fluorinated secondary alcohol characterized by a pentan-2-ol backbone substituted with three fluorine atoms at the terminal carbon (C5) and a methyl group at C2. The trifluoromethyl group enhances its electronegativity and metabolic stability compared to non-fluorinated analogs, making it valuable in pharmaceutical and agrochemical synthesis. Its molecular formula is C₆H₁₁F₃O, with a molecular weight of 156.15 g/mol. The fluorine atoms contribute to increased lipophilicity, influencing solubility and reactivity in organic reactions such as nucleophilic substitutions or esterifications .

Properties

Molecular Formula

C6H11F3O

Molecular Weight

156.15 g/mol

IUPAC Name

5,5,5-trifluoro-2-methylpentan-2-ol

InChI

InChI=1S/C6H11F3O/c1-5(2,10)3-4-6(7,8)9/h10H,3-4H2,1-2H3

InChI Key

CDAWNBYHTARKTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Amino-5,5,5-Trifluoro-2-methylpentan-2-ol

  • Structure: Differs by an amino (-NH₂) group replacing the hydroxyl (-OH) at C2.
  • Properties: The amino group introduces basicity, altering solubility (higher water solubility in protonated form) and reactivity (e.g., participation in peptide coupling).
  • Applications : Likely explored as a pharmaceutical intermediate; however, commercial availability is discontinued, suggesting stability or synthesis challenges .
  • Molecular Weight : 155.15 g/mol (vs. 156.15 g/mol for the target compound).

5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl Methacrylate

  • Structure : Features a methacrylate ester at C2 and additional trifluoromethyl/hydroxyl groups at C3.
  • Properties : The ester group enables polymerization, while multiple fluorinated groups enhance thermal and chemical resistance.
  • Applications: Potential use in fluorinated polymers for coatings or adhesives. Its molecular weight (294.19 g/mol) and higher fluorine content distinguish it from the target alcohol, which lacks polymerizable functionality .

5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol

  • Structure : Contains a cyclopentenyl ring and lacks fluorine atoms.
  • Properties : The cyclic structure increases steric bulk and boiling point compared to the linear fluorinated target compound.
  • Applications : Approved under IFRA standards for fragrance use, indicating lower toxicity concerns. The absence of fluorine reduces metabolic stability but enhances biodegradability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Source
5,5,5-Trifluoro-2-methylpentan-2-ol C₆H₁₁F₃O 156.15 -CF₃ at C5, -CH₃ at C2 Pharma/agrochemical intermediates N/A (hypothetical)
1-Amino-5,5,5-Trifluoro-2-methylpentan-2-ol C₆H₁₂F₃NO 155.15 -CF₃ at C5, -NH₂ at C2 Discontinued pharmaceutical agent CymitQuimica
5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate C₁₀H₁₂F₆O₃ 294.19 -CF₃ at C5, -C(CF₃)(OH) at C4, methacrylate at C2 Fluoropolymer synthesis LookChem
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol C₁₄H₂₄O 208.34 Cyclopentenyl ring, -CH₃ at C3 Fragrance ingredients IFRA Standards

Key Research Findings

Fluorination Effects: The trifluoromethyl group in 5,5,5-Trifluoro-2-methylpentan-2-ol enhances oxidative stability and lipid solubility compared to non-fluorinated analogs like 5-(2,2,3-trimethylcyclopentenyl)-3-methylpentan-2-ol .

Reactivity: The hydroxyl group in the target compound allows esterification or etherification, whereas the amino variant (1-amino derivative) is more reactive in nucleophilic reactions but less stable .

Commercial Viability: Discontinuation of 1-amino-5,5,5-trifluoro-2-methylpentan-2-ol highlights synthesis or regulatory challenges, contrasting with the methacrylate derivative’s niche in material science .

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